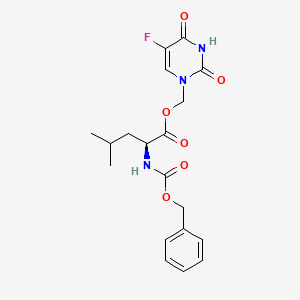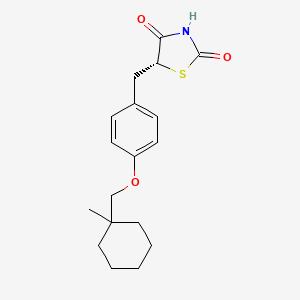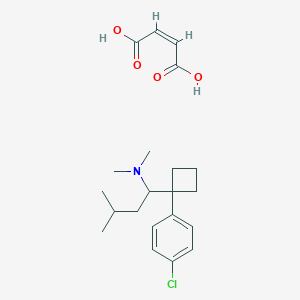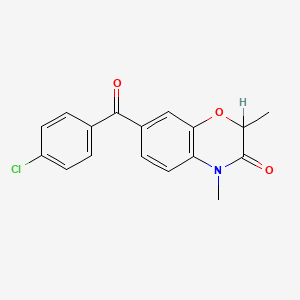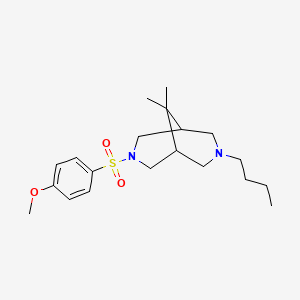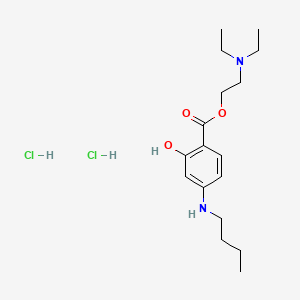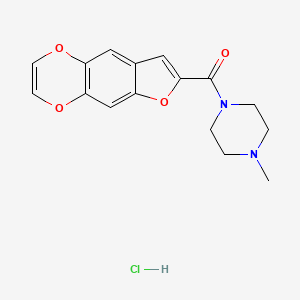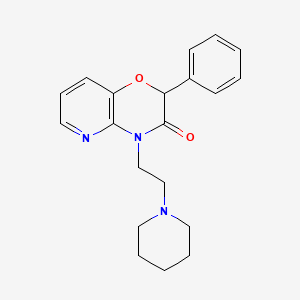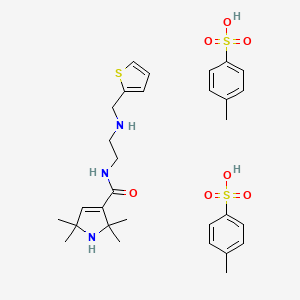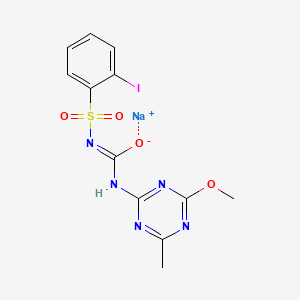
Iofensulfuron-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iofensulfuron-sodium is a synthetic herbicide belonging to the sulfonylurea class of chemicals. It is primarily used to control grass weeds and sedges in various cereal crops, including barley, corn, rye, wheat, and rice . The compound is known for its high efficacy and activity, making it a valuable tool in modern agriculture .
Preparation Methods
Iofensulfuron-sodium is synthesized using 2-aminobenzenesulfonic acid as a raw material. The synthesis involves several steps:
Sandmeyer Iodination: 2-aminobenzenesulfonic acid undergoes Sandmeyer iodination to yield 2-iodobenzenesulfonic acid.
Sulfonamide Formation: The 2-iodobenzenesulfonic acid is then treated with phosphorous pentachloride and ammonium hydroxide to form its sulfonamide analogue.
Final Reaction: The sulfonamide is reacted with phosgene and subsequently with aminotriazine to produce iofensulfuron.
Chemical Reactions Analysis
Iofensulfuron-sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Iofensulfuron-sodium has several scientific research applications:
Mechanism of Action
Iofensulfuron-sodium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds . The molecular targets and pathways involved in this mechanism are well-studied, making it a reliable herbicide for agricultural use .
Comparison with Similar Compounds
Iofensulfuron-sodium is unique among sulfonylurea herbicides due to its specific chemical structure and high efficacy. Similar compounds include:
Chlorimuron-ethyl: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.
Metsulfuron-methyl: Known for its use in controlling broadleaf weeds, it shares the same ALS inhibition mechanism but differs in its application and efficacy.
Properties
CAS No. |
1144097-30-2 |
|---|---|
Molecular Formula |
C12H11IN5NaO4S |
Molecular Weight |
471.21 g/mol |
IUPAC Name |
sodium;N'-(2-iodophenyl)sulfonyl-N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamimidate |
InChI |
InChI=1S/C12H12IN5O4S.Na/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13;/h3-6H,1-2H3,(H2,14,15,16,17,18,19);/q;+1/p-1 |
InChI Key |
CWTLTFQJQXGTTP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NC(=NC(=N1)OC)N/C(=N/S(=O)(=O)C2=CC=CC=C2I)/[O-].[Na+] |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2I)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



